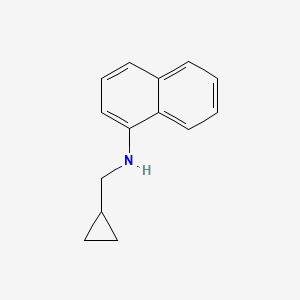
Benzene, 1,1'-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] is a complex organic compound with the molecular formula C30H46 and a molecular weight of 406.69 g/mol . This compound is characterized by its unique structure, which includes two benzene rings connected by a decane chain with multiple methyl groups. It is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the preparation of the decane chain, followed by the attachment of benzene rings and methyl groups.
Industrial Production Methods: Industrial production typically involves large-scale chemical processes, utilizing advanced equipment and techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] has diverse applications in scientific research:
Chemistry: It is used as a model compound in studying organic reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s stability and specific interactions with biological molecules make it useful in biochemical studies and drug design.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer effects, is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C30H46 |
|---|---|
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
4-[11-(3,4-dimethylphenyl)-2,11-dimethyldodecan-2-yl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C30H46/c1-23-15-17-27(21-25(23)3)29(5,6)19-13-11-9-10-12-14-20-30(7,8)28-18-16-24(2)26(4)22-28/h15-18,21-22H,9-14,19-20H2,1-8H3 |
InChI-Schlüssel |
JGGXEDAGNBSUDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)(C)CCCCCCCCC(C)(C)C2=CC(=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)




![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)




![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)

